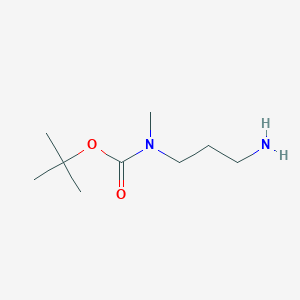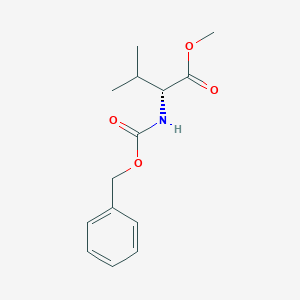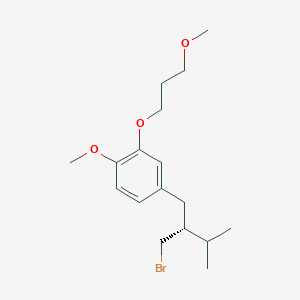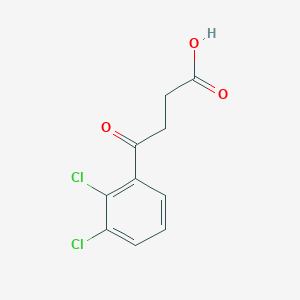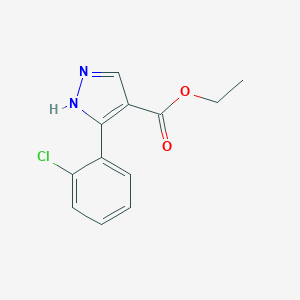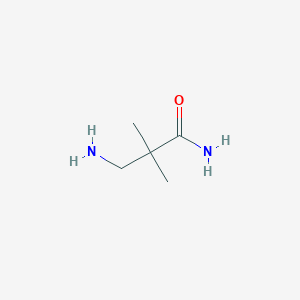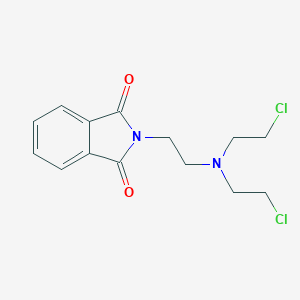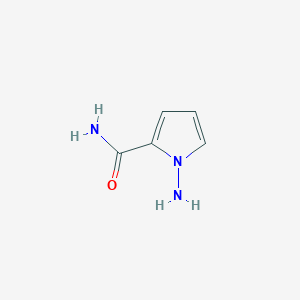
1-氨基-1H-吡咯-2-甲酰胺
描述
1-Amino-1H-pyrrole-2-carboxamide is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring containing one nitrogen atom. The specific structure of 1-amino-1H-pyrrole-2-carboxamide includes an amino group and a carboxamide group attached to the pyrrole ring, which can influence its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. One approach is the unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure, as reported for the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives . Another method involves a formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines catalyzed by AgNTf2, which yields functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives . Additionally, a novel three-component reaction has been described for the synthesis of 3-amino-4-cyano-5-aryl-1H-pyrrole-2-carboxamides, utilizing arylidenmalononitrile, malononitrile, and hydroxylamine hydrochloride in solvent-free conditions .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is confirmed through various spectroscopic techniques. For instance, the structures of 3-amino-4-cyano-5-aryl-1H-pyrrole-2-carboxamides were confirmed by 1H NMR, 13C NMR, IR, and single-crystal X-ray analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and the presence of functional groups, which are crucial for understanding the chemical behavior of the compound.
Chemical Reactions Analysis
Pyrrole derivatives can participate in a range of chemical reactions due to the presence of reactive functional groups. The [3 + 2] cycloaddition reaction mentioned earlier is an example of how pyrrole derivatives can be synthesized through the interaction of multiple reactants . The reactivity of the amino and carboxamide groups in 1-amino-1H-pyrrole-2-carboxamide would also allow for further functionalization and participation in various organic reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of an amino group can increase water solubility and enhance DNA binding affinity, as observed in pyrrole- and imidazole-containing polyamides . The carboxamide group contributes to the compound's acidity and ability to form hydrogen bonds, affecting its solubility and reactivity. These properties are essential for the practical application of pyrrole derivatives in different fields, including medicinal chemistry and materials science.
科学研究应用
Medicinal Chemistry
Pyrrole carboxamides, including “1-Amino-1H-pyrrole-2-carboxamide”, are part of many blockbuster drugs . They are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Anti-Tuberculosis Activity
Pyrrole-2-carboxamides were designed with a structure-guided strategy based on the crystal structure of MmpL3 and a pharmacophore model . The structure-activity relationship studies revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring and attaching bulky substituents to the carboxamide greatly improved anti-TB activity . Most compounds showed potent anti-TB activity (MIC < 0.016 μg/mL) and low cytotoxicity (IC 50 > 64 μg/mL) . Compound 32 displayed excellent activity against drug-resistant tuberculosis, good microsomal stability, almost no inhibition of the hERG K + channel, and good in vivo efficacy .
Hypolipidemic Agent
The pyrrole carboxamide motif is part of many blockbuster drugs like the calcium salt of atorvastatin, a hypolipidemic agent . Atorvastatin is a statin medication used to prevent cardiovascular disease and treat abnormal lipid levels .
Inhibitor of Angiotensin-Converting Enzyme
Lisinopril, a drug that contains a pyrrole carboxamide motif, is an inhibitor of angiotensin-converting enzyme (ACE) . It is used to treat high blood pressure, heart failure, and after heart attacks .
Angiotensin-II Receptor Blocker
Valsartan, another drug that contains a pyrrole carboxamide motif, is an angiotensin-II receptor blocker . It is commonly used to treat high blood pressure, heart failure, and to increase the chances of living longer after a heart attack .
Calcium Channel Blocker
Diltiazem, which also contains a pyrrole carboxamide motif, is a calcium channel blocker . It is used to treat hypertension, angina, and certain types of arrhythmia .
Fungicides and Antibiotics
Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides and antibiotics . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Anti-Inflammatory Drugs
Pyrrole carboxamides are also used in the development of anti-inflammatory drugs . The specific mechanisms of action can vary, but they generally work by reducing the body’s production of inflammation-causing chemicals.
Cholesterol Reducing Drugs
The pyrrole carboxamide motif is part of many blockbuster drugs like the calcium salt of atorvastatin, a cholesterol reducing drug . Atorvastatin is used to prevent cardiovascular disease and treat abnormal lipid levels .
Antitumor Agents
Pyrrole carboxamides are also used in the development of antitumor agents . These agents work by inhibiting the growth of tumor cells.
安全和危害
属性
IUPAC Name |
1-aminopyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5(9)4-2-1-3-8(4)7/h1-3H,7H2,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHLTDFUEACLBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439504 | |
| Record name | 1-Amino-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-1H-pyrrole-2-carboxamide | |
CAS RN |
159326-69-9 | |
| Record name | 1-Amino-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B132550.png)
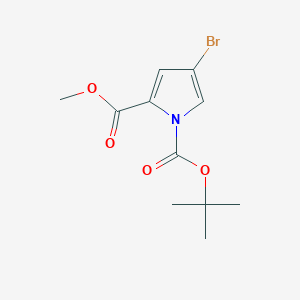
![(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B132556.png)
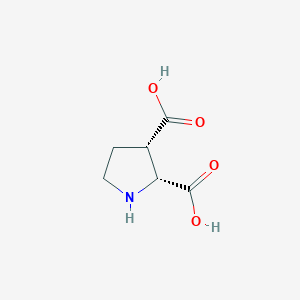
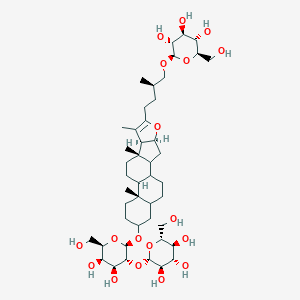
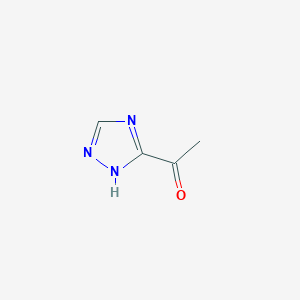
![1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B132565.png)
